molecular formula C13H16BrNO5S B8098641 (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8098641
M. Wt: 378.24 g/mol
InChI Key: UYKAZOPSUMUFGS-LLVKDONJSA-N
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Description

(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group and the bromophenyl substituent adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromophenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.

Scientific Research Applications

(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit a range of biological activities.

    Thiazoles: Similar to oxathiazolidines, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms, and they are found in various pharmaceuticals.

    Sulfolenes: These compounds contain a sulfone group and are used in the synthesis of polycyclic systems.

Uniqueness

(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of functional groups and chiral center, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

tert-butyl (4S)-4-(3-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKAZOPSUMUFGS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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